1,1,2,3-Tetramethyl-4-oxopiperidinium 1,1,2,3-Tetramethyl-4-oxopiperidinium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13559730
InChI: InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1
SMILES: CC1C([N+](CCC1=O)(C)C)C.[I-]
Molecular Formula: C9H18INO
Molecular Weight: 283.15 g/mol

1,1,2,3-Tetramethyl-4-oxopiperidinium

CAS No.:

Cat. No.: VC13559730

Molecular Formula: C9H18INO

Molecular Weight: 283.15 g/mol

* For research use only. Not for human or veterinary use.

1,1,2,3-Tetramethyl-4-oxopiperidinium -

Specification

Molecular Formula C9H18INO
Molecular Weight 283.15 g/mol
IUPAC Name 1,1,2,3-tetramethylpiperidin-1-ium-4-one;iodide
Standard InChI InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1
Standard InChI Key RMPWCUOVHGDGCC-UHFFFAOYSA-M
SMILES CC1C([N+](CCC1=O)(C)C)C.[I-]
Canonical SMILES CC1C([N+](CCC1=O)(C)C)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperidinium core with methyl groups at the 1-, 1-, 2-, and 3-positions and a carbonyl group at the 4-position. The quaternary nitrogen atom is positively charged, balanced by an iodide counterion. Key structural descriptors include:

PropertyValue
IUPAC Name1,1,2,3-Tetramethylpiperidin-1-ium-4-one; iodide
Molecular FormulaC9H18INO\text{C}_9\text{H}_{18}\text{INO}
Molecular Weight283.15 g/mol
SMILESCC1C(N+(C)C)C.[I-]
InChI KeyRMPWCUOVHGDGCC-UHFFFAOYSA-M

The tetrahedral geometry around the nitrogen atom and the planar carbonyl group confer distinct electronic and steric properties, influencing its reactivity.

Synthesis and Mechanistic Pathways

Conventional Synthesis Routes

The synthesis typically involves two sequential steps:

  • Methylation of Piperidine Precursors: Reaction of piperidine or its derivatives with methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions introduces methyl groups at the 1-, 2-, and 3-positions.

  • Oxidation to Introduce the Carbonyl Group: Potassium permanganate (KMnO4\text{KMnO}_4) or similar oxidizing agents convert the 4-position CH2_2 group to a carbonyl (C=O).

For example:

Piperidine derivative+3 CH3IIntermediateKMnO41,1,2,3-Tetramethyl-4-oxopiperidinium iodide\text{Piperidine derivative} + 3\ \text{CH}_3\text{I} \rightarrow \text{Intermediate} \xrightarrow{\text{KMnO}_4} \text{1,1,2,3-Tetramethyl-4-oxopiperidinium iodide}

Advanced Methodologies

Recent advances leverage oxoammonium salt chemistry. The Golubev disproportionation reaction, which converts nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to oxoammonium salts under acidic conditions, provides a template for analogous syntheses :

2 TEMPO+H+Oxoammonium salt+Hydroxyammonium salt2\ \text{TEMPO} + \text{H}^+ \rightarrow \text{Oxoammonium salt} + \text{Hydroxyammonium salt}

Adapting this method could enable the preparation of 1,1,2,3-tetramethyl-4-oxopiperidinium via controlled oxidation and methylation.

Applications in Organic Synthesis

Catalytic Roles

The compound’s quaternary ammonium structure makes it a potential phase-transfer catalyst. In reactions such as β-alkenylation of saturated N-heterocycles, similar derivatives facilitate the formation of exo-alkenyl lactams . For instance, 1-benzyl-3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)azepan-2-one (a structural analog) undergoes TiCl4_4-mediated cyclization to yield pharmacologically relevant scaffolds .

Intermediate in Heterocyclic Chemistry

1,1,2,3-Tetramethyl-4-oxopiperidinium serves as a precursor to spin-labeled silatranes, which are studied for pharmacokinetic applications. Reaction with iodosilatrane introduces stable nitroxide radicals, enabling electron paramagnetic resonance (EPR) tracking in biological systems .

Future Research Directions

Biological Activity Profiling

Despite the scarcity of data, piperidinium analogs exhibit antipsychotic and anti-inflammatory properties. Screening 1,1,2,3-tetramethyl-4-oxopiperidinium against neurotransmitter receptors (e.g., dopamine D2_2) could unveil therapeutic potential.

Green Chemistry Applications

Exploring its role in sustainable catalysis, such as in micellar or solvent-free systems, aligns with industrial trends toward eco-friendly processes.

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